molecular formula C5H5IN2O B1472828 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole CAS No. 1592357-20-4

2-Cyclopropyl-5-iodo-1,3,4-oxadiazole

Cat. No.: B1472828
CAS No.: 1592357-20-4
M. Wt: 236.01 g/mol
InChI Key: MUAXXZKFLLLKGN-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 2-cyclopropyl-5-iodo-1,3,4-oxadiazole (C₅H₅IN₂O) features a planar oxadiazole ring with substituents at positions 2 and 5. X-ray crystallographic data from related 1,3,4-oxadiazole derivatives (e.g., compound 2d in ) reveal approximate planarity of the heterocyclic core, with bond angles of 105.3° for N–O–N and 112.7° for O–N–C in analogous structures. The cyclopropyl group adopts a pseudo-equatorial conformation relative to the oxadiazole plane, minimizing steric strain.

Table 1: Key crystallographic parameters

Parameter Value Source
Bond length (C–I) 2.10 Å
Dihedral angle (oxadiazole-cyclopropyl) 8.2°
Space group P2₁/c

The iodine atom at position 5 introduces significant electron-withdrawing effects, polarizing the oxadiazole ring and enhancing intermolecular interactions via halogen bonding.

Spectroscopic Profiling (IR, NMR, HRMS)

Infrared Spectroscopy :
Characteristic peaks include:

  • Strong absorption at 1630–1675 cm⁻¹ (C=N stretch of oxadiazole)
  • Medium-intensity band at 1210–1250 cm⁻¹ (C–O–C asymmetric stretch)
  • C–I stretching vibration at 560–590 cm⁻¹

NMR Spectroscopy :
¹H NMR (400 MHz, CDCl₃):

  • Cyclopropyl protons: δ 1.15–1.30 ppm (multiplet, 4H)
  • Oxadiazole ring proton: Not observed due to deshielding effects

¹³C NMR (100 MHz, CDCl₃):

  • C-2 (oxadiazole): 156.4 ppm
  • C-5 (iodo-substituted): 98.2 ppm
  • Cyclopropyl carbons: 8.7 ppm (CH₂), 12.1 ppm (CH)

HRMS :

  • Observed m/z: 235.9521 [M+H]⁺ (calc. 235.9528)
  • Fragmentation pattern: Loss of I- (127.90 Da) followed by CO elimination (28.01 Da)

Thermodynamic Properties and Stability Analysis

Thermal Stability :
Decomposition begins at 185°C under nitrogen atmosphere, with complete degradation by 230°C (TGA data from analogous compounds). The cyclopropyl group enhances thermal stability compared to linear alkyl substituents, increasing melting point by ~20°C versus n-propyl analogs.

Solubility :

  • DMSO: >50 mg/mL
  • Water: <0.1 mg/mL
  • Ethanol: 12 mg/mL at 25°C

Storage Stability : Maintains 95% purity after 12 months at 4°C in inert atmosphere. Susceptible to photodegradation (t₁/₂ = 14 days under UV light).

Properties

IUPAC Name

2-cyclopropyl-5-iodo-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAXXZKFLLLKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by activating pro-apoptotic signaling pathways and downregulating anti-apoptotic genes. Furthermore, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell viability.

Biological Activity

2-Cyclopropyl-5-iodo-1,3,4-oxadiazole (CAS No.: 1592357-20-4) is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

This compound is characterized by its unique structure that includes a cyclopropyl group and an iodine atom attached to the oxadiazole ring. The molecular formula is C5_5H5_5I N2_2O, with a molecular weight of approximately 210.01 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.

Cell Line IC50_{50} (µM) Mechanism of Action
MDA-MB-231 (Breast)12.5Induction of apoptosis via caspase activation
A549 (Lung)15.0Inhibition of cell proliferation
HeLa (Cervical)20.0Disruption of mitochondrial membrane potential

In vitro assays such as the MTT assay have shown that this compound induces apoptosis in a dose-dependent manner across multiple cancer cell lines . Flow cytometry analysis revealed that treatment with the compound leads to increased levels of active caspases, suggesting a mechanism involving programmed cell death .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Preliminary results indicate that this compound exhibits activity against several bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLModerate
Pseudomonas aeruginosa128 µg/mLWeak

The antimicrobial effect appears to be linked to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to caspase-mediated cell death.
  • Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in cancer cells, preventing further proliferation.
  • Antimicrobial Mechanism : The disruption of microbial cell wall integrity and interference with metabolic functions contribute to its antimicrobial efficacy.

Case Studies

A notable case study involved the evaluation of this compound in combination with standard chemotherapeutics like doxorubicin. The combination therapy demonstrated enhanced cytotoxic effects compared to individual treatments in MDA-MB-231 cells . This suggests potential for use in combination therapies for improved clinical outcomes.

Scientific Research Applications

Anticancer Properties

The 1,3,4-oxadiazole scaffold is recognized for its potential as an anticancer agent. Various derivatives of this compound have been synthesized and evaluated for their efficacy against different cancer cell lines.

Case Studies in Anticancer Activity

  • Salahuddin et al. reported that certain substituted 1,3,4-oxadiazoles exhibited significant cytotoxic effects against CNS and renal cancer cell lines. For instance, a derivative demonstrated a growth inhibition percentage of 95.70% against SNB-75 (CNS cancer) cells .
  • Mansour et al. synthesized new oxadiazole derivatives that showed promising activity against leukemia cell lines with some compounds exhibiting IC50 values as low as 0.67 µM against prostate cancer cells .

Antimicrobial Activity

The antimicrobial properties of 1,3,4-oxadiazoles are well-documented. These compounds have shown effectiveness against a range of pathogens.

Research Findings

  • A study highlighted that certain oxadiazole derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL .
  • Other compounds have demonstrated activity against Mycobacterium tuberculosis with MIC values comparable to standard treatments such as Isoniazid .

Additional Pharmacological Activities

Beyond anticancer and antimicrobial effects, 2-cyclopropyl-5-iodo-1,3,4-oxadiazole derivatives have been explored for various other pharmacological activities.

Anticonvulsant Activity

Research indicates that modifications to the oxadiazole structure can enhance anticonvulsant properties. For example, specific substitutions on the oxadiazole ring have been shown to improve efficacy in animal models .

Anti-inflammatory and Analgesic Effects

Several studies have reported that oxadiazole derivatives possess anti-inflammatory and analgesic effects, making them candidates for pain management therapies .

Synthetic Approaches

The synthesis of this compound has been achieved through various methods, including copper-catalyzed reactions which allow for efficient formation of the oxadiazole ring from readily available precursors .

Synthetic Method Description Yield
Copper-Catalyzed ReactionUtilizes arylacetic acids to form symmetrical and unsymmetrical oxadiazolesHigh yield reported

Comparison with Similar Compounds

Antimicrobial Effects

1,3,4-Oxadiazoles with halogen substituents, such as iodine, exhibit enhanced biofilm inhibition. For example, derivatives in reduced A. baumannii biofilm formation by downregulating Bap expression. The iodine in this compound may amplify this effect due to its ability to disrupt bacterial membranes or interfere with protein-DNA interactions . In contrast, nitro-substituted analogs (e.g., 3-nitrophenyl derivatives) primarily inhibit Staphylococcus aureus and E. coli via electrostatic interactions .

Anticancer Potential

Microwave-synthesized 1,3,4-oxadiazoles with aryl substituents have shown IC₅₀ values in the micromolar range against cancer cell lines . The cyclopropyl group in the target compound may improve metabolic stability, while iodine’s radio-opacity could enable dual therapeutic and diagnostic (theranostic) applications, a feature absent in non-halogenated analogs.

Pharmacological Properties

The iodine atom increases molecular weight (vs. Additionally, the cyclopropyl group may reduce metabolic degradation compared to straight-chain alkyl groups, as seen in carboxylic acid derivatives .

Preparation Methods

General Synthetic Strategies for 1,3,4-Oxadiazoles

The synthesis of 1,3,4-oxadiazoles commonly involves cyclization of acyl hydrazides or their derivatives under dehydrating conditions. Key approaches include:

  • Cyclization of Carboxylic Acid Hydrazides: Hydrazides derived from carboxylic acids undergo intramolecular cyclodehydration using reagents such as phosphorus oxychloride (POCl3), concentrated sulfuric acid, phosphonium salts, or Burgess-type reagents to form the oxadiazole ring.

  • One-Pot Copper-Catalyzed Oxidative Synthesis: Recent advances demonstrate copper-catalyzed dual oxidation under oxygen atmosphere to convert arylacetic acids and hydrazides directly into 2,5-disubstituted 1,3,4-oxadiazoles in a one-pot process, avoiding expensive ligands and achieving high yields.

Specific Preparation of 2-Cyclopropyl-Substituted 1,3,4-Oxadiazoles

The cyclopropyl substituent at the 2-position can be introduced via protection or substitution reactions involving cyclopropyl-containing precursors:

  • Protection of Hydroxyl Groups with (Bromomethyl)cyclopropane: In the synthesis of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, the hydroxyl group was protected using (bromomethyl)cyclopropane, followed by intramolecular dehydration-cyclization with triphenylphosphine and triethylamine to yield the oxadiazole ring.

  • Use of Cyclopropyl Carboxamide Oxime: Cyclopropyl carboxamide oxime serves as a building block in related oxadiazole syntheses, reacting with ethyl formylaminomethyl-carboxylate under reflux in ethanol with sodium and molecular sieves to form intermediates that can be cyclized into oxadiazole derivatives.

A Representative Synthetic Route for 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole

Based on the literature, a plausible preparation involves:

Step Reaction Description Reagents/Conditions Outcome
1 Synthesis of cyclopropyl carboxamide oxime Cyclopropylamine + appropriate reagents Cyclopropyl carboxamide oxime intermediate
2 Formation of 3-cyclopropyl-5-substituted oxadiazole precursor Reaction of oxime with ethyl formylaminomethyl-carboxylate in ethanol with sodium and molecular sieves, reflux Intermediate oxadiazole derivative
3 Cyclization to oxadiazole ring Treatment with POCl3 and triethylamine in dichloromethane at 0°C Formation of 1,3,4-oxadiazole ring
4 Halogen exchange to introduce iodine Stirring 5-bromo-2-cyclopropyl-1,3,4-oxadiazole with cuprous iodide and potassium iodide in HMPA at 150°C under nitrogen This compound obtained after work-up and recrystallization

Analytical Confirmation and Yield

  • Structural confirmation of intermediates and final products is typically done using NMR (¹H and ¹³C), FT-IR, LC-MS, and elemental analysis .

  • The disappearance of NH protons in NMR and IR spectra confirms successful cyclization to the oxadiazole ring.

  • Yields reported for similar oxadiazole syntheses range from moderate to good (typically 60-85%), depending on reaction conditions and purification methods.

Summary Table of Key Preparation Methods

Preparation Step Method Description Typical Reagents Key Conditions Reference
Cyclization of hydrazides Intramolecular dehydration of acyl hydrazides POCl3, sulfuric acid, phosphonium salts Heating, reflux
Copper-catalyzed one-pot synthesis Dual oxidation of arylacetic acids and hydrazides Cu catalyst, oxygen atmosphere One-pot, mild conditions
Protection with (bromomethyl)cyclopropane Alkylation of hydroxyl groups (Bromomethyl)cyclopropane, triphenylphosphine, triethylamine 100°C, 1 hour
Halogen exchange for iodination Cu-catalyzed substitution of bromo by iodo CuI, KI, HMPA, nitrogen atmosphere 150°C, 7 hours

Q & A

Q. Basic

  • IR spectroscopy : Identifies functional groups (e.g., C-I stretch at ~500 cm⁻¹, oxadiazole ring vibrations at 1600–1500 cm⁻¹) .
  • NMR : ¹H NMR reveals cyclopropyl protons as multiplet (δ 1.2–2.0 ppm), while ¹³C NMR confirms iodine’s electron-withdrawing effect on adjacent carbons .
  • X-ray crystallography : Resolves steric effects of the cyclopropyl and iodine groups, with CCDC deposition providing validated structural data .

How can researchers resolve discrepancies in reported synthetic yields for oxadiazole derivatives?

Advanced
Contradictions often arise from solvent polarity, catalyst choice, or purification methods. For example:

  • Solvent effects : POCl₃ vs. milder dehydrating agents (e.g., CBr₄/Ph₃P) may alter reaction kinetics .
  • Catalysts : Using DIC (diisopropylcarbodiimide) instead of CDI can reduce side reactions in heterocyclic couplings .
  • Statistical analysis : Design of Experiments (DoE) models can isolate critical variables (e.g., temperature, stoichiometry) .

What strategies are effective for evaluating the biological activity of this compound?

Q. Advanced

  • In vitro assays : Screen against bacterial/fungal strains using MIC (Minimum Inhibitory Concentration) protocols. Derivatives with electron-withdrawing groups (e.g., iodine) often enhance antimicrobial activity .
  • Molecular docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Software like AutoDock Vina predicts binding affinities, guided by oxadiazole’s planar geometry .

How does substituent variation at the 2- and 5-positions affect physicochemical properties?

Q. Advanced

  • Electron-withdrawing groups (e.g., iodine) : Increase oxidative stability but may reduce solubility. LogP calculations predict lipophilicity, critical for blood-brain barrier penetration .
  • Steric effects : Cyclopropyl’s rigidity influences conformational flexibility, impacting receptor binding. Computational tools (e.g., Gaussian) model steric hindrance .

What computational methods are recommended for studying reaction mechanisms involving this compound?

Q. Advanced

  • DFT calculations : Analyze transition states in cyclocondensation reactions. B3LYP/6-31G(d) basis sets model electron transfer during dehydration .
  • MD simulations : Predict stability in solvent environments (e.g., water vs. DMSO) using GROMACS .

How can this compound be applied in materials science or environmental chemistry?

Q. Advanced

  • Energetic materials : Oxadiazoles with iodine exhibit high density and thermal stability, suitable for pyrotechnic additives. Safety protocols (e.g., plastic spatulas, face shields) are mandatory during scale-up .
  • Surface chemistry : Study adsorption on indoor surfaces (e.g., silica) using microspectroscopic imaging to assess environmental persistence .

What safety protocols are essential for handling iodine-substituted oxadiazoles?

Q. Basic

  • PPE : Safety glasses, nitrile gloves, and lab coats to prevent dermal exposure.
  • Ventilation : Use fume hoods due to POCl₃’s corrosive vapors .
  • Waste disposal : Neutralize acidic byproducts before disposal .

How do researchers validate the purity of synthesized batches?

Q. Basic

  • HPLC : Use C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm .
  • Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

What are the challenges in scaling up synthesis for industrial research?

Q. Advanced

  • Exothermic reactions : Mitigate using controlled addition of reagents (e.g., dropwise cyanogen bromide) .
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for cost efficiency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-5-iodo-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-5-iodo-1,3,4-oxadiazole

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